IM-12

Catalog No.
S530479
CAS No.
1129669-05-1
M.F
C22H20FN3O2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IM-12

CAS Number

1129669-05-1

Product Name

IM-12

IUPAC Name

3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H20FN3O2/c1-13-18(16-5-3-4-6-17(16)25-13)19-20(22(28)26(2)21(19)27)24-12-11-14-7-9-15(23)10-8-14/h3-10,24-25H,11-12H2,1-2H3

InChI Key

ZKJAZFUFPPSFCO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-N2-carbamoyl-N1-((6-chloro-3-pyridyl)methyl)-N1-methylacetamidine, 3-(4-fluorophenylethylamino)-1-methyl-4-(2-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, IM-1-2 compound, IM-12 compound

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)N(C3=O)C)NCCC4=CC=C(C=C4)F

The exact mass of the compound 3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione is 377.15396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. It belongs to the ontological category of organonitrogen compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IM-12 (CAS: 1129669-05-1) is a cell-permeable, non-symmetrically substituted indolylmaleimide that functions as a potent and selective inhibitor of glycogen synthase kinase 3β (GSK-3β) . By inhibiting GSK-3β, IM-12 stabilizes intracellular β-catenin and actively enhances canonical Wnt signaling [1]. Supplied as a yellow-orange crystalline powder, it is primarily procured for stem cell biology to attenuate proliferation and drive the neuronal differentiation of human neural progenitor cells (hNPCs), as well as for specialized oncology modeling requiring specific cytoskeletal interactions .

If a laboratory simply needs to activate Wnt/β-catenin signaling, aminopyrimidine derivatives like CHIR-99021 are the standard procurement choice due to their extreme, >500-fold selectivity for GSK-3. However, substituting CHIR-99021 or the structurally related SB216763 for IM-12 fails when the experimental design requires the distinct polypharmacology of the indolylmaleimide scaffold. Specifically, IM-12 exhibits a secondary, structure-intrinsic ability to depolymerize tubulin and induce mitotic arrest—a feature absent in highly selective benchmark GSK-3 inhibitors [1]. Consequently, using generic GSK-3 inhibitors in complex oncology or neurogenesis models will fail to replicate the dual cytoskeletal and canonical Wnt-signaling disruptions exclusively driven by IM-12.

Cell-Free GSK-3β Inhibition Potency vs. Benchmark Inhibitors

In cell-free luminometric kinase assays, IM-12 demonstrates a GSK-3β IC50 of 53 nM. While active in the nanomolar range, this is slightly less potent than the aminopyrimidine CHIR-99021 (IC50 = 6.7 nM) and comparable to the structurally related bis-indolylmaleimide SB216763 (IC50 = 34.3 nM) . This establishes IM-12 as a reliable canonical Wnt activator, though its selection over CHIR-99021 is typically driven by its secondary cellular effects rather than pure kinase affinity.

Evidence DimensionGSK-3β IC50 (Cell-free)
Target Compound Data53 nM
Comparator Or BaselineCHIR-99021 (6.7 nM) and SB216763 (34.3 nM)
Quantified Difference7.9-fold lower affinity than CHIR-99021; 1.5-fold lower than SB216763
ConditionsLuminometric kinase assay with recombinant GSK-3β and pGS-2 peptide substrate

Provides baseline dosing expectations, showing that IM-12 requires slightly higher concentrations than ultra-selective benchmarks to achieve equivalent kinase inhibition.

Cellular Efficacy and Working Concentration in Neural Progenitor Cells

While cell-free affinity is in the nanomolar range, achieving functional GSK-3β inhibition in intact human neural progenitor cells (hNPCs, ReNcell VM line) requires higher concentrations. IM-12 exhibits a cellular IC50 of 3.8 μM for GSK-3β inhibition, effectively increasing β-catenin levels and driving neuronal differentiation at a standard working concentration of 3 μM [1]. This bell-shaped dose-response behavior necessitates precise titration compared to more linear inhibitors.

Evidence DimensionCellular IC50 (GSK-3β inhibition in hNPCs)
Target Compound Data3.8 μM (optimal working concentration ~3 μM)
Comparator Or BaselineCell-free IC50 (53 nM)
Quantified Difference~71-fold shift between cell-free and whole-cell efficacy
ConditionsReNcell VM human neural progenitor cells, β-catenin accumulation assay

Guides procurement and protocol design by establishing the necessary micromolar working concentrations required for intact cell assays, preventing underdosing.

Induction of Tubulin Depolymerization and Mitotic Arrest

The most critical differentiator of IM-12 from generic GSK-3 inhibitors is its direct interference with microtubule dynamics. Unlike highly selective inhibitors such as CHIR-99021, IM-12 induces in vitro tubulin depolymerization, leading to mitotic arrest and apoptosis in human progenitor and cancer cell lines [1]. This dual action makes it non-interchangeable with pure Wnt activators when studying cytoskeletal-linked apoptotic pathways.

Evidence DimensionMicrotubule structural integrity
Target Compound DataInduces tubulin depolymerization and mitotic arrest
Comparator Or BaselineCHIR-99021 (No tubulin interference)
Quantified DifferenceQualitative presence of cytoskeletal disruption unique to the indolylmaleimide scaffold
ConditionsIn vitro tubulin assembly assays and human cancer cell culture

Justifies the specific procurement of IM-12 over cheaper or more common GSK-3 inhibitors when dual Wnt-activation and cytoskeletal disruption are required.

In Vivo Formulation Compatibility and Solvent Processability

For translational workflows, IM-12 demonstrates predictable processability. It is soluble in DMSO (up to 50 mg/mL) and can be formulated for in vivo administration without precipitation using a standard vehicle system (10% DMSO, 40% PEG300, 5% Tween 80, 45% ddH2O) or simple lipid emulsions (10% DMSO in corn oil) . This solubility profile ensures reproducible dosing in animal models of ischemic stroke or oncology.

Evidence DimensionStock solution concentration and in vivo vehicle stability
Target Compound Data50 mg/mL in DMSO; stable in 10% DMSO/PEG/Tween aqueous vehicle
Comparator Or BaselineStandard hydrophobic small molecule requirements
Quantified DifferenceMaintains clarity and avoids precipitation in standard multi-component aqueous vehicles
ConditionsRoom temperature formulation with sequential solvent addition

Ensures that buyers transitioning from in vitro to in vivo models will not face formulation bottlenecks or require specialized lipid nanoparticle delivery systems.

Directed Differentiation of Human Neural Progenitor Cells (hNPCs)

IM-12 is utilized in stem cell workflows requiring the transition of progenitor cells into mature neurons. By applying its 3 μM cellular working concentration, researchers can reliably accumulate β-catenin and drive neurogenesis in lines such as ReNcell VM [1].

Dual-Target Oncology and Apoptosis Modeling

For cancer research focusing on the intersection of Wnt signaling and cytoskeletal integrity, IM-12 provides a distinct structural advantage. Its secondary tubulin-depolymerizing effect allows for the simultaneous induction of mitotic arrest and GSK-3β inhibition, a phenotype impossible to achieve with pure Wnt activators like CHIR-99021 [2].

Naive Stem Cell Maintenance in 5i Formulations

IM-12 is procured as a critical component in specialized '5i' inhibitor cocktails. Its specific binding kinetics and bell-shaped dose-response curve make it a targeted selection over standard inhibitors when maintaining precise naive stem cell states or managing complex pluripotency transitions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

377.15395505 Da

Monoisotopic Mass

377.15395505 Da

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

IM-12

Dates

Last modified: 08-15-2023
1: Dadarwal D, Mapletoft RJ, Adams GP, Pfeifer LF, Creelman C, Singh J. Effect of progesterone concentration and duration of proestrus on fertility in beef cattle after fixed-time artificial insemination. Theriogenology. 2013 Mar 15;79(5):859-66. doi: 10.1016/j.theriogenology.2013.01.003. PubMed PMID: 23394971.
2: Heikal NM, Bader FM, Martins TB, Pavlov IY, Wilson AR, Barakat M, Stehlik J, Kfoury AG, Gilbert EM, Delgado JC, Hill HR. Immune function surveillance: association with rejection, infection and cardiac allograft vasculopathy. Transplant Proc. 2013 Jan-Feb;45(1):376-82. doi: 10.1016/j.transproceed.2012.04.034. Epub 2012 Sep 18. PubMed PMID: 23267802.
3: Man WL, Chen G, Yiu SM, Shek L, Wong WY, Wong WT, Lau TC. Formation of μ-dinitrogen (salen)osmium complexes via ligand-induced N···N coupling of (salen)osmium(VI) nitrides. Dalton Trans. 2010 Dec 14;39(46):11163-70. doi: 10.1039/c0dt00481b. Epub 2010 Oct 21. PubMed PMID: 20963250.
4: Schmöle AC, Brennführer A, Karapetyan G, Jaster R, Pews-Davtyan A, Hübner R, Ortinau S, Beller M, Rolfs A, Frech MJ. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells. Bioorg Med Chem. 2010 Sep 15;18(18):6785-95. doi: 10.1016/j.bmc.2010.07.045. Epub 2010 Jul 25. PubMed PMID: 20708937.
5: Nørregaard R, Jensen BL, Topcu SO, Wang G, Schweer H, Nielsen S, Frøkiaer J. Urinary tract obstruction induces transient accumulation of COX-2-derived prostanoids in kidney tissue. Am J Physiol Regul Integr Comp Physiol. 2010 Apr;298(4):R1017-25. doi: 10.1152/ajpregu.00336.2009. Epub 2010 Feb 10. PubMed PMID: 20147610; PubMed Central PMCID: PMC2853392.
6: GREINER RA, Braathen LR. Cost-effectiveness of biologics for moderate-to-severe psoriasis from the perspective of the Swiss healthcare system. Eur J Dermatol. 2009 Sep-Oct;19(5):494-9. doi: 10.1684/ejd.2009.0725. Epub 2009 Jun 5. PubMed PMID: 19502153.
7: Gdynia HJ, Müller HP, Ludolph AC, Köninger H, Huber R. Quantitative muscle ultrasound in neuromuscular disorders using the parameters 'intensity', 'entropy', and 'fractal dimension'. Eur J Neurol. 2009 Oct;16(10):1151-8. doi: 10.1111/j.1468-1331.2009.02663.x. Epub 2009 May 22. PubMed PMID: 19486136.
8: Elliot TA, Cree MG, Sanford AP, Wolfe RR, Tipton KD. Milk ingestion stimulates net muscle protein synthesis following resistance exercise. Med Sci Sports Exerc. 2006 Apr;38(4):667-74. PubMed PMID: 16679981.
9: Cavalieri J, Hepworth G, Fitzpatrick LA. Synchronising oestrus with oestradiol benzoate after using a two-dose prostaglandin treatment to synchronise luteolysis in dairy heifers. Aust Vet J. 2005 Jan-Feb;83(1-2):91-6. PubMed PMID: 15971828.
10: Sun WH, Yu Q, Shen H, Ou XL, Cao DZ, Yu T, Qian C, Zhu F, Sun YL, Fu XL, Su H. Roles of Helicobacter pylori infection and cyclooxygenase-2 expression in gastric carcinogenesis. World J Gastroenterol. 2004 Oct 1;10(19):2809-13. PubMed PMID: 15334675; PubMed Central PMCID: PMC4572107.
11: Paillaud JL, Harbuzaru B, Patarin J, Bats N. Extra-large-pore zeolites with two-dimensional channels formed by 14 and 12 rings. Science. 2004 May 14;304(5673):990-2. PubMed PMID: 15143276.
12: Leverge R, Bergmann JF, Simoneau G, Tillet Y, Bonnemain B. Bioavailability of oral vs intramuscular iodinated oil (Lipiodol UF) in healthy subjects. J Endocrinol Invest. 2003;26(2 Suppl):20-6. PubMed PMID: 12762636.
13: Lukac J, Mravak-Stipetić M, Knezević M, Vrcek J, Sistig S, Ledinsky M, Kusić Z. Phagocytic functions of salivary neutrophils in oral mucous membrane diseases. J Oral Pathol Med. 2003 May;32(5):271-4. PubMed PMID: 12694350.
14: Crane J, Armson A, Brunner M, De La Ronde S, Farine D, Keenan-Lindsay L, Leduc L, Schneider C, Van Aerde J; Executive Committee of the Society of Obstetricians and Gynaecologists of Canada. Antenatal corticosteroid therapy for fetal maturation. J Obstet Gynaecol Can. 2003 Jan;25(1):45-52. English, French. PubMed PMID: 12548324.
15: Rittichier KK, Ledwith CA. Outpatient treatment of moderate croup with dexamethasone: intramuscular versus oral dosing. Pediatrics. 2000 Dec;106(6):1344-8. PubMed PMID: 11099587.
16: Palta P, Kumar M, Jailkhani S, Manik RS, Madan ML. Changes in peripheral inhibin levels and follicular development following treatment of buffalo with PMSG and Neutra-PMSG for superovulation. Theriogenology. 1997 Jul 15;48(2):233-40. PubMed PMID: 16728122.
17: Hemsén A, Modin A, Weitzberg E. Increased concentrations of endothelin-1 messenger RNA in tissues and endothelin-1 peptide in plasma in septic pigs: modulation by betamethasone. Crit Care Med. 1996 Sep;24(9):1530-6. PubMed PMID: 8797627.
18: Thomas H Jr, Schwartz E, Petrilli R. Droperidol versus haloperidol for chemical restraint of agitated and combative patients. Ann Emerg Med. 1992 Apr;21(4):407-13. PubMed PMID: 1554179.
19: Vige PM, Henrion RM. Thiamphenicol for treatment of salpingitis. Sex Transm Dis. 1984 Oct-Dec;11(4 Suppl):441-3. PubMed PMID: 6523325.
20: Braga PC, Marchi E, Scaglione F, Scarpazza G, Faravelli M, Fraschini F. Kinetics of penetration and clearance of mezlocillin in the bronchopulmonary tract. Int J Clin Pharmacol Res. 1984;4(5):361-5. PubMed PMID: 6519850.

Explore Compound Types